molecular formula C9H10ClF2N B12694384 Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)- CAS No. 37410-86-9

Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)-

Cat. No.: B12694384
CAS No.: 37410-86-9
M. Wt: 205.63 g/mol
InChI Key: SPWVXTBZJIXEMF-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)- is a synthetic organic compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.

    Alkylation: Addition of the ethanamine group to the benzene ring.

    Chiral Resolution: Separation of the racemic mixture into its enantiomers.

Industrial Production Methods

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A basic structure similar to Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)-.

    Amphetamine: A well-known stimulant with a similar core structure.

    Methamphetamine: Another stimulant with structural similarities.

Uniqueness

Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (±)- is unique due to the presence of chlorine and fluorine atoms, which can significantly alter its chemical properties and biological activity compared to other phenethylamines.

Properties

CAS No.

37410-86-9

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H10ClF2N/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-6H,13H2,1H3

InChI Key

SPWVXTBZJIXEMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)(F)F)N

Origin of Product

United States

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